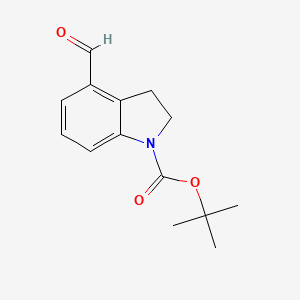

1-Boc-4-formylindoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Boc-4-formylindoline, also known as tert-butyl 4-formyl-1-indolinecarboxylate, is a chemical compound with the molecular formula C14H17NO3 . It has a molecular weight of 247.29 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 1-Boc-4-formylindoline is 1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-7-11-10(9-16)5-4-6-12(11)15/h4-6,9H,7-8H2,1-3H3 . This indicates the presence of a tert-butyl group, a formyl group, and an indoline group in the molecule.Physical And Chemical Properties Analysis

1-Boc-4-formylindoline is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 247.29 . The InChI code for 1-Boc-4-formylindoline is 1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-7-11-10(9-16)5-4-6-12(11)15/h4-6,9H,7-8H2,1-3H3 .科学的研究の応用

Photorelease of Neuroactive Amino Acids 1-Boc-4-formylindoline derivatives, such as 1-acyl-7-nitroindolines, have been employed for the rapid release of carboxylates like L-glutamate in biological experiments. This is particularly effective for the rapid (submicrosecond) release of neuroactive amino acids, which are critical in studying neuronal activities and functions. The synthesis of these derivatives has been improved by using double Boc protection, facilitating the introduction of the nitro group without side reactions, thus enhancing the efficiency of photorelease in biological settings (Papageorgiou, Ogden, & Corrie, 2004).

Asymmetric Synthesis 1-Boc-4-formylindoline frameworks are utilized in the asymmetric synthesis of 2-arylindolines and 2,2-disubstituted indolines. These compounds are synthesized through kinetic resolution, where the N-tert-butoxycarbonyl (Boc) derivatives are treated with specific reagents to achieve high enantiomer ratios. This process is vital for creating enantioenriched compounds, which have significant implications in pharmaceutical research and development (Choi et al., 2021).

Photophysical Properties in Organic Electronics The study of boron-pyridyl-imino-isoindoline dyes, which can include 1-Boc-4-formylindoline units, reveals the impact of aryl-fusion on their photophysical properties. This research is crucial for understanding how these compounds can be optimized for use in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and solar cells (Jin et al., 2020).

Regioselective Synthesis 1-Boc-4-formylindoline is instrumental in the regioselective synthesis of complex molecules, such as 1,2,3,4-tetrahydroquinolines and quinolines. These molecules are synthesized through base-mediated transformations, showcasing the versatility of 1-Boc-4-formylindoline in facilitating the creation of various functional groups and structural motifs in organic synthesis (Shally et al., 2019).

Enantioselective Catalysis Research involving 1-Boc-4-formylindoline derivatives has led to advancements in enantioselective catalysis, allowing for the synthesis of indoline derivatives with high enantioselectivity. This is crucial for the development of chiral compounds used in various therapeutic agents (Li et al., 2019).

Safety and Hazards

特性

IUPAC Name |

tert-butyl 4-formyl-2,3-dihydroindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-7-11-10(9-16)5-4-6-12(11)15/h4-6,9H,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEAIDQMPFVVRKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C=CC=C21)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693931 |

Source

|

| Record name | tert-Butyl 4-formyl-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-formylindoline | |

CAS RN |

1207194-48-6 |

Source

|

| Record name | tert-Butyl 4-formyl-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-[5-[(Acetylamino)methyl]-2-oxo-3-oxazolidinyl]-2-fluorophenyl]-1-piperazinecarboxylic acid tert-butyl ester](/img/structure/B597635.png)

![2-(p-Hydroxyphenyl)-1H-imidazo[4,5-f][1,10]phenanthrolline](/img/structure/B597639.png)

![(2R-cis)-N-[9-[6-(Hydroxymethyl)-4-[(4-methoxyphenyl)diphenylmethyl]-2-morpholinyl]-9H-purin-6-yl]be](/img/no-structure.png)